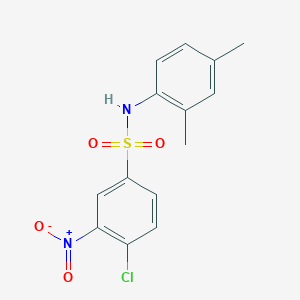

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide, also known as CDNS, is a chemical compound that has been widely used in scientific research applications. This compound is a sulfonamide derivative that has been found to exhibit a wide range of biochemical and physiological effects in various experimental settings. In

Scientific Research Applications

Anticancer Properties

Research has shown that compounds bearing the sulfonamide fragment can exhibit significant anticancer activity by inducing apoptosis in cancer cells. Such effects have been observed through the activation of pro-apoptotic genes and phosphorylation pathways, indicating potential therapeutic applications in oncology (Cumaoğlu et al., 2015).

Inhibition of Carbonic Anhydrases

Sulfonamide derivatives, including those related to 4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzene-1-sulfonamide, have been identified as potent inhibitors of human carbonic anhydrases, which are enzymes involved in various physiological processes. This inhibition is valuable for therapeutic applications, particularly in treating conditions where modulation of enzyme activity is beneficial (Sapegin et al., 2018).

Synthesis of Copper(II) Complexes

Research on 4-chloro-2-nitrobenzenesulfonamide has led to the synthesis of new copper(II) complexes, which are of interest due to their potential applications in catalysis, material science, and as antimicrobial agents. These studies highlight the versatility of sulfonamide compounds in forming complexes with metals and their potential utility in various scientific fields (Camí et al., 2011).

Antimicrobial Activities

New derivatives of 4-chloro-3-nitrobenzene sulfonamide have been synthesized and tested for their antimicrobial activity. These studies are crucial for discovering new antimicrobial agents, especially in the face of increasing antibiotic resistance. Some compounds exhibited good to moderate activities, suggesting their potential as lead compounds for further drug development (Kumar et al., 2020).

Computational Chemistry for Environmental Pollutants

Computational chemistry approaches have been applied to understand the reactivity of sulfonamide antibiotics, including those structurally related to this compound. This research provides insights into the mechanisms of environmental pollutants' reactions, facilitating the prediction of their behavior and impact on environmental health (Fu et al., 2021).

Safety and Hazards

properties

IUPAC Name |

4-chloro-N-(2,4-dimethylphenyl)-3-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O4S/c1-9-3-6-13(10(2)7-9)16-22(20,21)11-4-5-12(15)14(8-11)17(18)19/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWYKCUHKBHKOHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Phenylpropyl)-3-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2725308.png)

![2-(3-chlorophenyl)-7-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2725313.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2725314.png)

![methyl 2-[({[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2725317.png)

![3-[[1-[(2-Fluorophenyl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2725319.png)

![2-(ethylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2725320.png)

![N-(3,4-dimethylphenyl)-2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}acetamide](/img/structure/B2725323.png)

![[5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl propionate](/img/structure/B2725328.png)

![4-benzoyl-N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2725329.png)

![N-Methyl-N-[2-[[1-(oxan-4-yl)cyclopropyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2725331.png)